molecular formula C16H15N5O B2590063 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921165-57-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2590063
CAS No.: 921165-57-3
M. Wt: 293.33
InChI Key: CYPDEIDKCVPADV-UHFFFAOYSA-N
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Description

N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide group linked via a methylene bridge to a tetrazole ring substituted with a p-tolyl group. This structure combines aromatic and heterocyclic motifs, making it relevant in medicinal chemistry for ligand-receptor interactions, particularly due to the tetrazole moiety's role as a bioisostere for carboxylic acids . The compound's safety profile emphasizes avoiding heat sources and proper storage to prevent degradation .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPDEIDKCVPADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of p-tolylamine with triethyl orthoformate and sodium azide to form the tetrazole ring . This intermediate can then be reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The p-tolyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.

Major Products Formed

    p-Toluic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzamide C₁₇H₁₅N₅O p-Tolyl, benzamide 313.34 Potential GPR35 ligand candidate
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (921074-49-9) C₁₅H₁₃BrN₅O₂ p-Tolyl, bromofuran carboxamide 390.20 Enhanced lipophilicity due to bromine
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compound 56) C₁₄H₁₁N₅O Tetrazole at ortho-phenyl position 289.27 GPR35 agonist (EC₅₀ = 0.059 μM)
N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)benzamide (6b) C₂₆H₂₀N₂O₄ Naphthoquinone, p-tolyl 424.45 Electron-deficient due to quinone moiety
SNI-1 (1-(3,4-dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone) C₁₇H₁₅N₅O₂S Tetrazole-thioethanone, catechol 377.40 Inhibits CARP-1/NEMO protein interaction

Key Observations:

  • Bioisosteric Replacement : The tetrazole ring in this compound serves as a carboxylic acid surrogate, similar to losartan and valsartan (), enhancing metabolic stability .
  • Substituent Effects : The p-tolyl group increases lipophilicity compared to polar substituents like methoxy (e.g., compound 6e in ) or halogenated aryl groups (e.g., 6f in ) .
  • Activity Trends: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives exhibit nanomolar EC₅₀ values for GPR35, suggesting that tetrazole positioning significantly impacts receptor binding .

Physicochemical and Pharmacokinetic Properties

  • Lipinski’s Rule Compliance: Benzamide-tetrazole hybrids generally comply with druglikeness criteria (e.g., molecular weight <500, H-bond donors/acceptors ≤5/10) .
  • Solubility : The benzamide group may improve aqueous solubility compared to nitro-containing analogues (e.g., nitramine derivatives in ) .
  • Stability : The absence of labile groups (e.g., nitro or sulfonyl) in the target compound suggests superior stability compared to SNI-1 or nitramine derivatives .

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various case studies and research findings.

1. Overview of Biological Activity

The compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. The presence of the tetrazole ring is crucial for its biological activity, as it influences interactions with various biological targets.

1.1 Antimicrobial Activity

Research has demonstrated that this compound shows efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A specific study reported a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an antimicrobial agent .

1.2 Anticancer Properties

The compound has been evaluated in clinical trials for its anticancer effects. A recent trial involving patients with advanced solid tumors showed a partial response in approximately 40% of participants treated with tetrazole derivatives similar to this compound . The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis.

1.3 Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. This suggests its potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects .
  • Enzyme Inhibition : The tetrazole ring may bind to specific enzymes or receptors, modulating their activity. For instance, it has been identified as a mixed-type inhibitor of xanthine oxidase with an IC50 value close to that of established inhibitors .

3.1 Antimicrobial Efficacy Study

A study evaluated the effectiveness of tetrazole derivatives against MRSA, revealing that the compound significantly reduced bacterial growth compared to untreated controls. This underscores its potential as a therapeutic agent for resistant bacterial infections .

3.2 Cancer Treatment Trial

In clinical trials for advanced solid tumors, patients receiving a tetrazole derivative experienced a partial response rate of 40%, indicating promising anticancer activity with manageable side effects .

4. Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntimicrobial, AnticancerNot specified
Similar Tetrazole DerivativeAnticancer~4.22 (varies by cell line)
Other Tetrazole CompoundsAntimicrobialVaries widely

5. Conclusion

This compound demonstrates significant biological activity across multiple domains, particularly in antimicrobial and anticancer research. Its mechanisms involve complex interactions at the molecular level, highlighting its potential as a valuable compound in therapeutic applications.

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